Tris(trimethylsiloxy)chlorosilane

Overview

Description

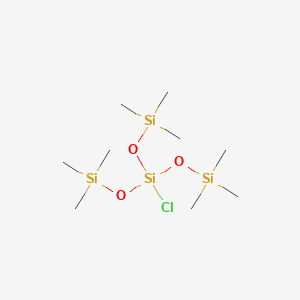

Tris(trimethylsiloxy)chlorosilane (CAS 17905-99-6) is an organosilicon compound with the formula ClSi[OSi(CH₃)₃]₃. It is characterized by a central silicon atom bonded to three trimethylsiloxy (OSi(CH₃)₃) groups and one chlorine atom. This structure imparts unique steric and electronic properties, making it valuable in surface chemistry and organic synthesis. Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction is as follows:

3(CH3)3SiOH+SiCl4→(CH3)3SiOSi(OSi(CH3)3)3+3HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and trimethylsilanol are reacted under controlled conditions. The process includes steps for purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reaction

Tris(trimethylsiloxy)chlorosilane reacts with water in a hydrolysis reaction that can be represented as follows:

This reaction produces trimethylsilyl hydroxide and hydrochloric acid, which can release irritating fumes. The reaction is highly exothermic and must be handled with care due to the corrosive nature of hydrochloric acid formed .

Radical Reactions

This compound has been utilized in various radical reactions, particularly in organic synthesis. It acts as a silyl radical precursor, enabling radical reductions and hydrosilylation processes.

-

Hydrosilylation : In this process, this compound can add across double bonds in alkenes to form silanes. The reaction is initiated by the generation of silyl radicals, which can add to unsaturated substrates under mild conditions, yielding products with high selectivity .

-

Radical Reductions : The compound has been shown to effectively mediate reductions of various functional groups through radical pathways. For instance, it can facilitate the reduction of carbonyl compounds and olefins with high regioselectivity .

Polymerization Reactions

This compound is also involved in polymerization reactions, particularly in the formation of siloxane polymers. It can participate in:

-

Cationic Polymerization : The compound can initiate cationic polymerization processes when combined with suitable initiators, leading to the formation of complex polymer structures .

-

Photo-Induced Polymerization : Under UV light exposure, this compound can participate in photo-induced radical polymerizations, allowing for the synthesis of polymers with specific properties .

Scientific Research Applications

Tris(trimethylsiloxy)chlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the protection of functional groups, synthesis of organometallic compounds, and preparation of silyl enol ethers.

Biology: Employed in the modification of biomolecules

Biological Activity

Tris(trimethylsiloxy)chlorosilane (TMSCl) is a silane compound with significant applications in materials science and biotechnology. Its unique chemical structure and reactivity enable various biological interactions, which are crucial for its utilization in different fields, particularly in the development of coatings, adhesives, and drug delivery systems. This article reviews the biological activity of TMSCl, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 331.10 g/mol. It is known for its high purity (≥97%) and is characterized by a boiling point of 78 °C at reduced pressure . The compound's structure consists of three trimethylsiloxy groups attached to a silicon atom, with a chlorine substituent that enhances its reactivity.

1. Surface Modification and Biocompatibility

TMSCl is extensively used for surface modification due to its ability to form siloxane bonds with various substrates. This property is particularly valuable in enhancing the biocompatibility of materials used in medical devices and implants. For instance, TMSCl has been employed to create hydrophobic surfaces that resist bacterial adhesion, thereby reducing the risk of infections associated with medical implants .

2. Drug Delivery Systems

Research indicates that TMSCl can be utilized in drug delivery systems by modifying polymer matrices to improve drug solubility and release profiles. The incorporation of TMSCl into polymeric formulations enhances their mechanical properties while maintaining a favorable interaction with biological tissues .

Case Studies

Case Study 1: Surface Coating Applications

A study demonstrated that coatings derived from TMSCl exhibited excellent hydrophobic properties and reduced bacterial adhesion on stainless steel surfaces. The results indicated a significant decrease in biofilm formation compared to untreated surfaces, showcasing its potential in medical and food processing applications .

Case Study 2: Drug Release Mechanism

In another investigation, TMSCl-modified polyurethanes were tested as drug carriers. The study found that the drug release rate could be controlled by adjusting the concentration of TMSCl in the polymer matrix. This finding suggests that TMSCl can be tailored to optimize therapeutic efficacy while minimizing side effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.10 g/mol |

| Purity | ≥97% |

| Boiling Point | 78 °C at reduced pressure |

| Density | 0.9219 g/mL |

| Flash Point | 74 °C |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Tris(trimethylsiloxy)chlorosilane?

- Methodology : The compound is synthesized via controlled hydrolysis of chlorosilanes. For example, combining hexamethyldisiloxane with reagents like BTC (benzotrichloride) and tetrabutylammonium bromide in dichloromethane under reflux conditions (0–10°C), followed by distillation under reduced pressure to isolate the product. Yield optimization involves monitoring reaction progress via GC and maintaining strict temperature control .

Q. How is this compound characterized using spectroscopic methods?

- Analytical Techniques :

- IR Spectroscopy : Peaks at 1250–1270 cm⁻¹ (Si–CH₃ stretching) and 1050–1110 cm⁻¹ (Si–O–Si asymmetric stretching) confirm structural motifs .

- NMR : A singlet at δ 9.67 ppm (neat) corresponds to methyl protons on trimethylsilyl groups .

- Mass Spectrometry : Key fragments at m/z 73 (Me₃Si⁺), 207 (base peak), and 295 (M – Cl) aid in molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- Use chemical-resistant PPE (gloves, goggles) and work in a fume hood due to HCl release during hydrolysis.

- Avoid water contact; store in anhydrous conditions. Mutagenicity risks (inferred from structurally similar chlorosilanes) necessitate exposure minimization .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

- Strategies :

- Catalyst Selection : Tetrabutylammonium bromide enhances reaction rates by stabilizing intermediates .

- By-product Recycling : Convert hexamethyldisiloxane (by-product) back to chlorosilanes using DMF and BTC, reducing costs .

- Purification : Fractional distillation under reduced pressure (30–35°C) ensures >99.5% purity .

Q. How should discrepancies in spectroscopic data be addressed during characterization?

- Troubleshooting :

- Impurity Analysis : Side products like unreacted hexamethyldisiloxane (detected via GC) may require additional washing or distillation.

- Deuterated Solvents : Use benzene-d₆ for NMR to avoid solvent interference .

- Cross-validation : Compare IR/NMR data with literature benchmarks .

Q. What role does this compound play in protecting functional groups during organometallic synthesis?

- Applications :

- Hydroxyl Protection : Reacts with –OH groups to form stable trimethylsilyl ethers, preventing undesired side reactions.

- Carboxyl Activation : Facilitates esterification via silylation, improving reaction selectivity. These applications parallel trimethylchlorosilane’s utility in peptide and polymer chemistry .

Q. How does this compound’s stability vary under different storage conditions?

- Stability Studies :

- Moisture Sensitivity : Degrades rapidly in humid environments, releasing HCl. Store under inert gas (N₂/Ar) with molecular sieves.

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Q. Data Contradictions and Resolution

Q. How to reconcile conflicting reports on the compound’s reactivity in hydrosilylation reactions?

- Resolution :

- Contextual Factors : Discrepancies may arise from solvent polarity (e.g., THF vs. DCM) or catalyst choice (e.g., Pt vs. Rh).

- Mechanistic Studies : Use kinetic isotope effects or DFT calculations to clarify reaction pathways .

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

Trimethylchlorosilane (TMCS, (CH₃)₃SiCl)

- Structure : Simpler structure with three methyl groups and one chlorine.

- Reactivity : Rapid hydrolysis with water, releasing HCl . Less steric hindrance increases reactivity compared to tris(trimethylsiloxy)chlorosilane.

- Applications :

- Safety : Highly corrosive; requires stringent PPE (gloves, goggles) and ventilation .

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)

- Structure : Two reactive chlorine atoms on silicon and one on the methyl group.

- Reactivity : Higher electrophilicity due to multiple Cl atoms, leading to crosslinking in polymer synthesis.

- Applications : Intermediate in specialty silicones and flame retardants .

- Safety : Severe irritant; releases HCl and toxic fumes upon hydrolysis.

Methyltrichlorosilane (CH₃SiCl₃)

- Structure : One methyl and three chlorine atoms.

- Reactivity : Hydrolyzes explosively with water, forming CH₃Si(OH)₃ and HCl .

- Applications : Precursor for methylsiloxane resins and coatings.

- Safety : High volatility and corrosivity; classified under UN 1250 (flammable liquid) .

Tris(dimethylamino)chlorosilane ((CH₃)₂N)₃SiCl

- Structure: Three dimethylamino groups replace siloxy substituents.

- Reactivity: Less prone to hydrolysis due to electron-donating amino groups; used in catalytic amination.

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Safety : Flammable (flash point 58.9°C) and corrosive (UN 2986) .

Tris(4-bromophenyl)chlorosilane ((BrC₆H₄)₃SiCl)

- Structure : Bulky aryl substituents with bromine atoms.

- Reactivity : Lower nucleophilic susceptibility due to aromatic electron withdrawal. Synthesized via Grignard-like reactions .

- Applications: Rigid-core dendrimer precursor for nanomaterials.

Research Findings

- Surface Engineering: this compound forms tunable submonolayers on silicon, enabling precise adsorption of carboxylic acid-terminated polymers. Surface coverage is controlled by reaction kinetics and solvent polarity .

- Mechanical Properties : Comparative studies show that silanes with long perfluoroalkyl chains (e.g., FDDTS) exhibit higher scratch resistance than tris(trimethylsiloxy) derivatives, but the latter’s steric bulk improves hydrophobicity .

- Synthetic Efficiency : Aryl-substituted chlorosilanes (e.g., tris(4-bromophenyl)chlorosilane) require multi-step syntheses, whereas this compound is prepared via salt elimination in fewer steps .

Properties

IUPAC Name |

chloro-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCITGBFGUITMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375394 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17905-99-6 | |

| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsiloxy)chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.